2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with hydroxy, methoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzoic acid and 1-methyl-1H-pyrazole-3-amine.
Amide Bond Formation: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 1-methyl-1H-pyrazole-3-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the pyrazolyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the pyrazolyl group, which may result in different biological activities and binding properties.
N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the hydroxy and methoxy groups, which may affect its solubility and reactivity.
2-hydroxy-4-methoxy-N-phenylbenzamide: Contains a phenyl group instead of a pyrazolyl group, which may alter its binding interactions and biological activities.
Uniqueness
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, as well as the pyrazolyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3/c1-15-6-5-11(14-15)13-12(17)9-4-3-8(18-2)7-10(9)16/h3-7,16H,1-2H3,(H,13,14,17) |
InChI Key |
DVBFVCKESNFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.